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Compound of Interest

11,12-
Compound Name: _ _
De(methylenedioxy)danuphylline

cat. No.: B15560951

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid that has been isolated from the
leaves and stems of Kopsia officinalis.[1][2] As a member of the danuphylline class of alkaloids,
its unique structure warrants specific and sensitive analytical methods for its detection,
guantification, and characterization in various matrices.[2] This document provides detailed
application notes and protocols for the analysis of 11,12-De(methylenedioxy)danuphylline,
drawing upon established methods for related indole alkaloids and similar compounds. The
primary techniques covered are High-Performance Liquid Chromatography (HPLC) for
guantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and
sensitive quantification.

Physicochemical Properties

A summary of the key physicochemical properties of 11,12-De(methylenedioxy)danuphylline
is presented in the table below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15560951?utm_src=pdf-interest
https://www.benchchem.com/product/b15560951?utm_src=pdf-body
https://www.medchemexpress.com/11-12-de-methylenedioxy-danuphylline.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://www.benchchem.com/product/b15560951?utm_src=pdf-body
https://www.benchchem.com/product/b15560951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Property Value Reference
Chemical Formula C23H26N206 [3]
Molecular Weight 426.5 g/mol [3]

CAS Number 888482-17-5 [3][4]

Class Indole Alkaloid [1112]
Source Kopsia officinalis [1][2]I5]

Application Note 1: Quantification of 11,12-
De(methylenedioxy)danuphylline using Reversed-
Phase High-Performance Liquid Chromatography
(RP-HPLC) with UV Detection

This method is suitable for the routine quantification of 11,12-
De(methylenedioxy)danuphylline in bulk material and simple formulations. The methodology
is adapted from established protocols for the analysis of other xanthine derivatives.[6][7][8]

Experimental Protocol

1. Instrumentation and Materials:

o HPLC system with a UV-Vis detector

» Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 pum particle size)
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Ammonium acetate

e Orthophosphoric acid

o Purified water (18.2 MQ-cm)
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e Syringe filters (0.45 pm)
e 11,12-De(methylenedioxy)danuphylline reference standard

2. Chromatographic Conditions: A summary of the optimized chromatographic conditions is
provided below.

Parameter Condition

Acetonitrile:Ammonium Acetate Buffer (pH 5.0)

Mobile Phase

(50:50, viv)
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 um)
Flow Rate 1.0 mL/min

_ 274 nm (based on typical xanthine derivative
Detection Wavelength

absorbance)
Injection Volume 20 pL
Column Temperature 30°C
Run Time 10 minutes

3. Preparation of Solutions:

o Buffer Preparation: Prepare a 25 mM ammonium acetate solution and adjust the pH to 5.0
with dilute orthophosphoric acid.

o Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 ratio. Degas the mobile
phase before use.

e Standard Stock Solution (100 pg/mL): Accurately weigh 10 mg of 11,12-
De(methylenedioxy)danuphylline reference standard and dissolve it in 100 mL of
methanol.

o Working Standard Solutions: Prepare a series of working standard solutions by diluting the
stock solution with the mobile phase to achieve concentrations ranging from 1 pg/mL to 50
pg/mL.
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4. Sample Preparation (from plant extract):
» Accurately weigh the dried plant extract.
o Perform extraction with methanol using sonication for 30 minutes.
« Filter the extract through a 0.45 pum syringe filter prior to injection.

 Dilute the filtered extract with the mobile phase to a concentration within the calibration
range.

5. Calibration and Quantification:

« Inject the working standard solutions to construct a calibration curve by plotting the peak
area against the concentration.

* Inject the prepared sample solutions.

o Determine the concentration of 11,12-De(methylenedioxy)danuphylline in the samples
from the calibration curve.

Workflow for HPLC Analysis

Solution Preparation

Sample Solutions

v HPLC Analysis Data Processing

—
Standard Solutions —I—{ HPLC Sys@—bES Column mm.g Chromatogram Calibration Curve Quantification

Mobile Phase

Click to download full resolution via product page
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Caption: Workflow for the quantification of 11,12-De(methylenedioxy)danuphylline by HPLC.

Application Note 2: Identification and Sensitive
Quantification of 11,12-
De(methylenedioxy)danuphylline and its Metabolites
by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

For the analysis of 11,12-De(methylenedioxy)danuphylline in complex biological matrices
such as plasma and urine, a more sensitive and selective method like LC-MS/MS is required.
This method allows for the identification of the parent compound and its potential metabolites.

Experimental Protocol

1. Instrumentation and Materials:

e LC-MS/MS system (e.g., triple quadrupole or ion trap mass spectrometer) with an
electrospray ionization (ESI) source.

e UPLC/HPLC system.

o Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 um particle size).
o Acetonitrile (LC-MS grade).

e Formic acid (LC-MS grade).

e Purified water (LC-MS grade).

e Solid-phase extraction (SPE) cartridges.

e 11,12-De(methylenedioxy)danuphylline reference standard.

« Internal standard (1S), e.g., a structurally related alkaloid not present in the sample.
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2. LC-MS/MS Conditions: The following table summarizes the starting conditions for method

development.

Parameter

Condition

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

lonization Mode

Positive Electrospray lonization (ESI+)

Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5kVv
Source Temperature 150°C
Desolvation Temperature 400°C

3. MRM Transitions: The MRM transitions need to be optimized by infusing the standard

solution of 11,12-De(methylenedioxy)danuphylline into the mass spectrometer. A

hypothetical precursor ion and potential product ions are listed below for initial method

development.

Collision Energy

Compound Precursor lon (m/z)  Product lon (m/z) (eV)
e

11,12-

De(methylenedioxy)da 427.2 [M+H]* To be determined To be determined

nuphylline

Internal Standard (1S) To be determined To be determined To be determined
4. Sample Preparation (from plasma/urine):
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» Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to 1 volume of plasma.
Vortex and centrifuge. Collect the supernatant.

» Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the pre-treated sample.
Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent
(e.g., methanol).

o Evaporate the eluate to dryness under a stream of nitrogen.
» Reconstitute the residue in the mobile phase.
5. Data Analysis:

« |dentify the parent compound and its metabolites based on their retention times and mass
fragmentation patterns.

o Quantify the analyte using the peak area ratio of the analyte to the internal standard against
a calibration curve prepared in the same biological matrix.

Logical Flow for Metabolite Identification
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Caption: Logical workflow for the identification of metabolites of 11,12-
De(methylenedioxy)danuphylline.
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Structural Elucidation by Spectroscopic Methods

The initial characterization of 11,12-De(methylenedioxy)danuphylline was performed using a
combination of spectroscopic techniques.[5][9] These methods are crucial for confirming the
identity and structure of the isolated compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and *3C) and 2D (COSY, HSQC,
HMBC) NMR experiments are essential for elucidating the complex ring structure and
stereochemistry of the molecule.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate
mass and elemental composition, confirming the molecular formula.

e Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups
present in the molecule.

» Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about
the chromophores present in the structure.

Summary of Analytical Methods

Analytical Technique Application Key Parameters

o C18 column, Acetonitrile/Buffer
Quantification in bulk and ) )
RP-HPLC-UV ) ] mobile phase, UV detection at
simple formulations
274 nm

Identification and quantification  ESI+, MRM mode, Gradient

LC-MS/MS o ) ) )
in biological matrices elution
Structural elucidation and ]

NMR Spectroscopy ] ] 1D and 2D experiments
confirmation

HRMS Accurate mass and molecular ESI or other soft ionization
formula determination techniques

Conclusion
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The analytical methods outlined in this document provide a comprehensive framework for the
analysis of 11,12-De(methylenedioxy)danuphylline. The RP-HPLC-UV method is suitable for
routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity
required for pharmacokinetic and metabolism studies. The spectroscopic methods remain the
gold standard for unequivocal structural identification. These protocols can be adapted and
validated by researchers for their specific applications in the study of this novel indole alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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